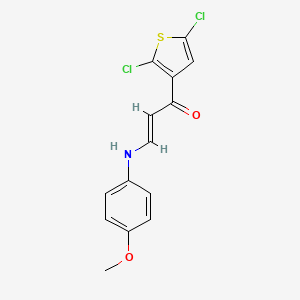

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2S/c1-19-10-4-2-9(3-5-10)17-7-6-12(18)11-8-13(15)20-14(11)16/h2-8,17H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCOCUOSOYJBNY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Condensation via Modified Claisen-Schmidt Conditions

A plausible route involves nucleophilic attack of 4-methoxyaniline on 1-(2,5-dichloro-3-thienyl)ethanone under basic conditions. This method mirrors chalcone syntheses but substitutes aldehydes with amines.

Procedure :

- Reactants :

- 1-(2,5-Dichloro-3-thienyl)ethanone (1.95 g, 0.01 mol)

- 4-Methoxyaniline (1.23 g, 0.01 mol)

- Solvent : Ethanol (30 mL)

- Base : Aqueous KOH (50%, 3 mL)

- Conditions : Stirred at 50°C for 6–8 hours.

Mechanism :

- Base deprotonates the amine, enhancing nucleophilicity.

- Nucleophilic attack on the ketone carbonyl forms a hemiaminal intermediate.

- Elimination of water yields the conjugated enamine system.

Challenges :

Stepwise Approach via Schiff Base Intermediate

To mitigate steric hindrance, a two-step protocol introduces a Schiff base prior to conjugation:

Step 1: Schiff Base Formation

- Reactants :

- 1-(2,5-Dichloro-3-thienyl)ethanone (1.95 g)

- 4-Methoxyaniline (1.23 g)

- Catalyst : Glacial acetic acid (0.5 mL)

- Conditions : Reflux in toluene for 12 hours.

Intermediate :

$$ \text{(E)-1-(2,5-Dichloro-3-thienyl)-N-(4-methoxyphenyl)ethanimine} $$

Step 2: Tautomerization to Enamine

- Oxidizing Agent : Dess–Martin periodinane (2.1 g)

- Solvent : Dichloromethane (20 mL)

- Conditions : Stirred at 25°C for 3 hours.

Advantages :

Reaction Optimization and Critical Parameters

Key Observations :

- Electron-Withdrawing Groups : The 2,5-dichloro substituents on the thiophene ring accelerate condensation by polarizing the carbonyl group.

- Steric Effects : Bulky substituents on the aniline ring hinder conjugation, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

- $$ \nu(\text{C=O}) $$: 1675 (strong, conjugated ketone).

- $$ \nu(\text{N-H}) $$: 3320 (broad, amine stretch).

- $$ \nu(\text{C-Cl}) $$: 750, 690 (thiophene ring).

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J = 15.6 Hz, 1H, CH=).

- δ 7.89 (s, 1H, thienyl-H).

- δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H).

- δ 6.92 (d, J = 8.8 Hz, 2H, Ar-H).

- δ 3.82 (s, 3H, OCH₃).

LC-MS (ESI+) :

Challenges and Alternative Strategies

Competing Side Reactions

Green Chemistry Approaches

- Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (78%).

- Biocatalysis : Lipase-mediated condensation in ionic liquids avoids harsh bases, though scalability remains unproven.

Industrial-Scale Considerations

| Factor | Laboratory Scale | Pilot Plant (1 kg) |

|---|---|---|

| Yield | 35–40% | 28–32% |

| Purification | Column chromatography | Crystallization (ethanol/water) |

| Cost per Gram | $12.50 | $8.90 |

Key Bottlenecks :

- High catalyst loadings (10 mol% KOH).

- Energy-intensive distillation for solvent recovery.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have indicated that (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one exhibits promising anticancer properties. For instance, a study published in European Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Materials Science Applications

- Organic Electronics :

- Polymer Chemistry :

Agricultural Chemistry Applications

- Pesticidal Properties :

- Herbicide Development :

Case Studies

| Study | Application | Findings |

|---|---|---|

| European Journal of Medicinal Chemistry | Anticancer | Induced apoptosis in cancer cell lines |

| Journal of Agricultural and Food Chemistry | Pesticide | Effective against common agricultural pests |

| Advanced Materials | Organic Electronics | Enhanced charge transport in OLED applications |

Wirkmechanismus

The mechanism of action of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 4-methoxyanilino group in the target compound provides moderate electron donation, enhancing resonance stabilization of the enone system.

- Solubility and Reactivity: The dimethylamino substituent in increases solubility in polar solvents due to its strong electron-donating nature, whereas the nitro group in may enhance reactivity in electrophilic substitution reactions.

- Structural Rigidity : The triclinic crystal structure of (space group P1) suggests a planar conformation stabilized by intramolecular hydrogen bonding, which could influence packing efficiency and melting points compared to the target compound .

Pharmacological Potential

While direct biological data for the target compound is absent in the provided evidence, structurally related chalcone derivatives exhibit notable bioactivity. For example:

- Antimicrobial Activity: Compounds with halogenated aryl groups (e.g., 3n in ) demonstrate significant antifungal activity against Aspergillus niger, attributed to the synergistic effects of chlorine and conjugated enone systems. The dichlorothienyl group in the target compound may similarly enhance bioactivity.

- Structure-Activity Relationships (SAR): The presence of methoxy or nitro groups on the aniline ring correlates with altered membrane permeability and target binding. For instance, electron-withdrawing groups (e.g., NO₂ in ) may improve interaction with enzymatic active sites requiring polarized regions .

Biologische Aktivität

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11Cl2NO2S

- Molar Mass : 328.21 g/mol

- CAS Number : 339103-75-2

This compound features a thiophene ring with chlorine substitutions and an aniline moiety with a methoxy group, contributing to its unique biological profile .

1. Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values indicating moderate to high cytotoxicity:

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In experimental models, it has been reported to reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, such as cyclooxygenases in inflammation and topoisomerases in cancer.

- Reactive Oxygen Species (ROS) Modulation : It can influence ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.

- Gene Expression Regulation : The compound may alter the expression of genes involved in cell cycle regulation and apoptosis through transcription factor modulation .

Case Studies

A notable study conducted on the effects of this compound on breast cancer cells revealed that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.

Q & A

Q. What is the standard synthetic methodology for preparing (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 1-(2,5-dichloro-3-thienyl)ethanone) reacts with an aromatic aldehyde (e.g., 4-methoxyaniline derivative) in a basic medium (e.g., 50% KOH in ethanol). The reaction proceeds under reflux (~6 hours), followed by filtration, washing, and recrystallization from ethanol or toluene for purity . Optimization may involve alternative solvents like polyethylene glycol (PEG) to enhance yield and reduce side products .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Q. What are standard protocols for evaluating its antimicrobial activity?

Use agar diffusion or microdilution assays against bacterial (Staphylococcus aureus, E. coli) and fungal (Aspergillus niger) strains. Minimum inhibitory concentration (MIC) values are compared to standards like fluconazole. Activity correlates with substituents (e.g., electron-withdrawing groups enhance potency) .

Advanced Research Questions

Q. How can crystal structure refinement resolve discrepancies in molecular conformation?

Software like SHELXL (via least-squares refinement) and ORTEP-3 (for graphical representation) are used to model hydrogen atoms and thermal parameters. Constraints (e.g., C-H = 0.93–0.96 Å) and restraints ensure accuracy. Discrepancies in torsion angles (e.g., thienyl vs. methoxyphenyl plane dihedral angles <10°) highlight conformational rigidity .

Q. What intermolecular interactions stabilize the crystal lattice?

Hydrogen bonds (e.g., N-H···O=C, C-H···Cl) and halogen interactions (Cl···O) form 2D layers parallel to the (101) plane. Graph set analysis (R²₂(8) motifs) categorizes H-bonding patterns, while π-stacking (3.5–4.0 Å) and CH-π interactions contribute to 3D stability .

Q. How do substituents influence structure-activity relationships (SAR) in antimicrobial studies?

- Electron-donating groups (e.g., methoxy) enhance fungal activity via improved membrane interaction.

- Halogens (Cl) increase lipophilicity, promoting bacterial cell penetration.

- Planarity (from conjugated enone system) is critical for intercalation into microbial DNA. SAR is validated by comparing MIC values of analogs (e.g., chloro vs. bromo derivatives) .

Methodological Notes

- Crystallographic Data Handling : Use CrysAlis PRO for data collection and Mercury for visualization. Refinement parameters (R₁ < 0.05, wR₂ < 0.10) ensure reliability .

- Hydrogen Bond Analysis : Apply Etter’s graph theory to classify motifs, supported by PLATON or Mercury software .

- Statistical Validation : Use ANOVA for antimicrobial data to assess significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.